

Comprehensive Structural Analysis and Synthetic Utility of C₉H₇BrF₂O₂ Isomers

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Compound of Interest

Compound Name: *Methyl 2-(4-bromo-2,5-difluorophenyl)acetate*

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A Guide for Medicinal Chemistry and Process Development

Part 1: Molecular Identity & Physicochemical Profile

The molecular formula C₉H₇BrF₂O₂ represents a specific chemical space occupied by fluorinated esters and aromatic scaffolds. In drug discovery, this formula is not a single entity but a "degenerate" identifier for two distinct classes of high-value intermediates: gem-difluoroalkylating reagents and polyfunctionalized aromatic building blocks.

Understanding the precise physicochemical properties is the first step in reaction planning and analytical validation.

Cheminformatics & Mass Spectrometry Data

For researchers utilizing Mass Spectrometry (LC-MS/GC-MS), the presence of Bromine creates a distinct isotopic signature that serves as a diagnostic tool.

Property	Value	Technical Note
Molecular Formula	C ₉ H ₇ BrF ₂ O ₂	
Average Molecular Weight	265.05 g/mol	Used for stoichiometric calculations (weighing).
Monoisotopic Mass	263.9597 Da	Based on ⁷⁹ Br. Target for High-Res MS (HRMS).
Isotopic Pattern (M:M+2)	1 : 1	The ~50/50 abundance of ⁷⁹ Br and ⁸¹ Br results in two peaks of nearly equal height at m/z 264 and 266.
Elemental Composition	C (40.78%), H (2.66%), Br (30.15%), F (14.33%), O (12.07%)	High halogen content significantly increases lipophilicity (LogP).

Part 2: Structural Isomerism & Case Studies

To provide actionable insights, this guide segments C₉H₇BrF₂O₂ into its two most chemically relevant isomers used in pharmaceutical synthesis.

Case Study A: The Reagent

Compound: Benzyl 2-bromo-2,2-difluoroacetate CAS: 155820-63-6 Role: A specialized reagent for introducing the gem-difluoro motif (CF₂) into organic molecules.[\[1\]](#)

This isomer is characterized by a reactive aliphatic tail containing the Br-CF₂-CO- moiety. It is a lipophilic analog of Ethyl bromodifluoroacetate (the "Reformatsky" reagent) but carries a benzyl ester, which can be cleaved via hydrogenolysis (H₂/Pd-C) under neutral conditions—a critical feature when working with acid-sensitive substrates.

Case Study B: The Scaffold

Compound: Ethyl 2-bromo-4,5-difluorobenzoate (and related isomers) CAS: 144267-97-0 Role: A core scaffold for constructing fluorinated biaryls via cross-coupling.

In this isomer, the halogens are attached directly to the aromatic ring. The structure allows for orthogonal functionalization: the ester directs nucleophilic attack, while the bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Part 3: Synthetic Utility & Reaction Mechanisms

Difluorocarbene Generation (Benzyl 2-bromo-2,2-difluoroacetate)

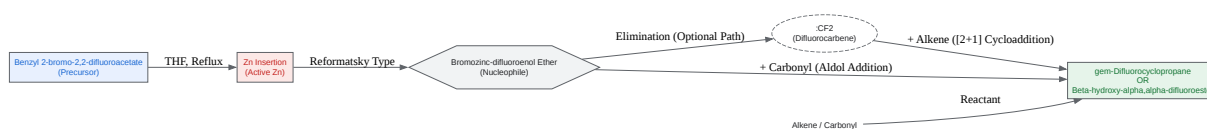
The primary utility of the "Reagent" isomer is the generation of difluorocarbene (:CF₂) or Reformatsky-type nucleophiles. This is essential for synthesizing gem-difluorocyclopropanes, which are bioisosteres for ketones and ethers in drug design.

Experimental Workflow: Gem-Difluorocyclopropanation

Protocol Summary:

- Activation: The reagent acts as a difluorocarbene source when treated with a reducing agent (active Zn) or under specific thermal conditions.
- Cycloaddition: The generated :CF₂ species undergoes [2+1] cycloaddition with alkenes.[2]

Mechanism Visualization:



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Caption: Divergent reaction pathways for Benzyl bromodifluoroacetate: Reformatsky addition to carbonyls vs. Difluorocarbene generation for cyclopropanation.

Orthogonal Coupling (Ethyl 2-bromo-4,5-difluorobenzoate)

For the "Scaffold" isomer, the synthetic strategy relies on the reactivity difference between the C-Br bond and the C-F bonds.

- Step 1 (C-Br Activation): Palladium-catalyzed cross-coupling (e.g., Suzuki) occurs exclusively at the Br position due to the weaker bond dissociation energy compared to C-F.
- Step 2 (S_NAr): The fluorine atoms, activated by the electron-withdrawing ester group, can subsequently be displaced by amines or alkoxides via Nucleophilic Aromatic Substitution (S_NAr).

Part 4: Analytical Characterization (Elucidation)

Distinguishing between Isomer A (Reagent) and Isomer B (Scaffold) is straightforward using Nuclear Magnetic Resonance (NMR).

Technique	Isomer A: Benzyl 2-bromo-2,2-difluoroacetate	Isomer B: Ethyl 2-bromo-4,5-difluorobenzoate
¹⁹ F NMR	Single Singlet: ~ -60 ppm (typical for -CF ₂ Br). No H-F coupling unless high res.	Two Multiplets: ~ -100 to -140 ppm (aromatic F). Complex coupling patterns due to H-F and F-F interactions.
¹ H NMR	Benzyl Region: Multiplet at 7.3 ppm (5H). Methylene: Singlet at 5.3 ppm (2H).	Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm). Aromatic: Two distinct doublets/multiplets in the aromatic region.
IR Spectroscopy	C=O Stretch: ~1760 cm ⁻¹ (alpha-halo ester, shifted higher).	C=O Stretch: ~1720 cm ⁻¹ (conjugated aromatic ester).

Self-Validating Protocol (QC Check): Before using C₉H₇BrF₂O₂ in a critical step, run a quick ¹⁹F NMR.

- If you see a signal near -60 ppm: You have the Reagent.
- If you see signals > -100 ppm: You have the Aromatic Scaffold.

Part 5: Safety & Handling (HSE)

Both classes of isomers are potent alkylating agents or irritants.

- Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302).
- Lachrymator: Benzyl 2-bromo-2,2-difluoroacetate is a potential lachrymator (tear gas effect) due to the alpha-halo ester functionality.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of the ester releases HF and Bromodifluoroacetic acid, which are highly corrosive).

References

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